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molecular formula C12H15BrO2S B3040311 Ethyl 2-(4-bromophenyl)thio-2-methylpropionate CAS No. 18527-15-6

Ethyl 2-(4-bromophenyl)thio-2-methylpropionate

Cat. No. B3040311
M. Wt: 303.22 g/mol
InChI Key: VGHDAEZSKCELPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156011

Procedure details

Following the procedure indicated in Example 49b 47 g of a limpid pale yellow oil are prepared from 29 g (0.150 mol) of p-bromothiophenol and 32.2 g (0.165 mol) of ethyl 2-bromo-2-methylpropionate; subsequent purification of this oil (by distillation under reduced pressure) gives 40.8 g of ethyl 2-(p-bromophenylthio)-2-methylpropionate.
[Compound]
Name
Example 49b
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Br[C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Example 49b
Quantity
47 g
Type
reactant
Smiles
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
32.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
subsequent purification of this oil (by distillation under reduced pressure)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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